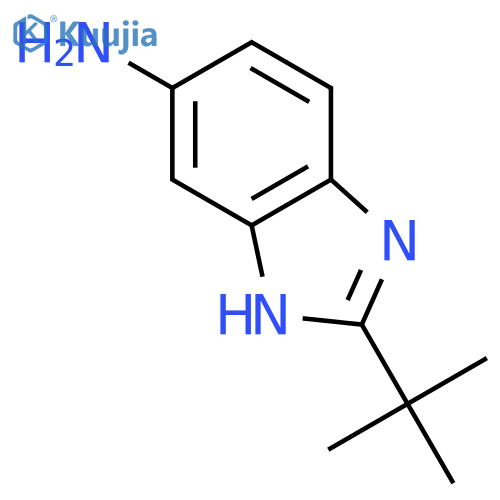

Cas no 177843-66-2 (2-tert-butyl-1H-1,3-benzodiazol-5-amine)

2-tert-butyl-1H-1,3-benzodiazol-5-amine 化学的及び物理的性質

名前と識別子

-

- 1H-Benzimidazol-6-amine,2-(1,1-dimethylethyl)-

- 2-tert-Butyl-1H-benzoimidazol-5-ylamine

- 2-(tert-butyl)benzimidazole-5-ylamine

- 2-tert-butyl-1H-benzimidazol-5-amine

- AC1Q1MCV

- AQ-086

- CTK7D8493

- SureCN521629

- SureCN7028984

- 2-tert-butyl-1H-1,3-benzodiazol-5-amine

- 1H-Benzimidazol-5-amine,2-(1,1-dimethylethyl)-(9CI)

- VS-09759

- HMS1702K21

- F95399

- AKOS015938888

- EN300-08946

- 2-tert-butyl-5-aminobenzimidazole

- 2-(tert-Butyl)-1H-benzo[d]imidazol-5-amine

- CHA84366

- SCHEMBL521629

- AQ-086/43383836

- J-011324

- F2124-0433

- 2-tert-butyl-1H-benzimidazol-5-ylamine

- 2-tert-butyl-3H-benzimidazol-5-ylamine

- SLZVZHKZDFTTJL-UHFFFAOYSA-N

- 2-tert-butyl-3H-benzimidazol-5-amine

- 177843-66-2

- DTXSID30366585

- MFCD05263240

- 2-tert-Butyl-1H-benzimidazol-5-amine, AldrichCPR

- AKOS000116818

- STL243485

- BBL030355

-

- MDL: MFCD05263240

- インチ: InChI=1S/C11H15N3/c1-11(2,3)10-13-8-5-4-7(12)6-9(8)14-10/h4-6H,12H2,1-3H3,(H,13,14)

- InChIKey: SLZVZHKZDFTTJL-UHFFFAOYSA-N

- SMILES: CC(C)(C)C1=NC2=C(C=C(C=C2)N)N1

計算された属性

- 精确分子量: 189.127

- 同位素质量: 189.127

- 同位体原子数: 0

- 水素結合ドナー数: 2

- 氢键受体数量: 3

- 重原子数量: 14

- 回転可能化学結合数: 1

- 複雑さ: 209

- 共价键单元数量: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 确定化学键立构中心数量: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 54.7Ų

- XLogP3: 3

2-tert-butyl-1H-1,3-benzodiazol-5-amine Pricemore >>

| Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |

|---|---|---|---|---|---|---|---|---|

| TRC | T136083-500mg |

2-tert-butyl-1H-1,3-benzodiazol-5-amine |

177843-66-2 | 500mg |

$ 365.00 | 2022-06-03 | ||

| Enamine | EN300-08946-0.1g |

2-tert-butyl-1H-1,3-benzodiazol-5-amine |

177843-66-2 | 95% | 0.1g |

$104.0 | 2023-10-28 | |

| Enamine | EN300-08946-5.0g |

2-tert-butyl-1H-1,3-benzodiazol-5-amine |

177843-66-2 | 5g |

$850.0 | 2023-05-01 | ||

| Life Chemicals | F2124-0433-1g |

2-tert-butyl-1H-1,3-benzodiazol-5-amine |

177843-66-2 | 95%+ | 1g |

$280.0 | 2023-09-06 | |

| TRC | T136083-50mg |

2-tert-butyl-1H-1,3-benzodiazol-5-amine |

177843-66-2 | 50mg |

$ 70.00 | 2022-06-03 | ||

| Life Chemicals | F2124-0433-5g |

2-tert-butyl-1H-1,3-benzodiazol-5-amine |

177843-66-2 | 95%+ | 5g |

$840.0 | 2023-09-06 | |

| SHENG KE LU SI SHENG WU JI SHU | sc-343246A-1 g |

2-tert-butyl-1H-benzimidazol-5-amine, |

177843-66-2 | 1g |

¥2,858.00 | 2023-07-11 | ||

| Chemenu | CM511142-1g |

2-(tert-Butyl)-1H-benzo[d]imidazol-5-amine |

177843-66-2 | 98% | 1g |

$288 | 2023-02-02 | |

| Enamine | EN300-08946-10g |

2-tert-butyl-1H-1,3-benzodiazol-5-amine |

177843-66-2 | 95% | 10g |

$1538.0 | 2023-10-28 | |

| A2B Chem LLC | AF14814-5g |

2-tert-Butyl-1h-benzimidazol-5-amine |

177843-66-2 | 98% | 5g |

$739.00 | 2024-04-20 |

2-tert-butyl-1H-1,3-benzodiazol-5-amine 関連文献

-

Shen Hu,Paul C. H. Li Analyst, 2001,126, 1001-1004

-

Yue Zhang,Xiang-Yu Yin,Mingyue Zheng,Carolyn Moorlag,Jun Yang J. Mater. Chem. A, 2019,7, 6972-6984

-

G. Gomathi,T. Srinivasan,D. Velmurugan,R. Gopalakrishnan RSC Adv., 2015,5, 44742-44748

-

Ningzi Luo,Ying Lan,Ruiren Tang,Lei He,Lian Duan Chem. Commun., 2016,52, 14466-14469

-

Peiwen Ju,Zhaoqiang Zhu,Xiaoxiao Shao,Shengqi Wang,Chunhua Zhao,Xiuzhen Qian,Chongjun Zhao J. Mater. Chem. A, 2017,5, 18777-18785

-

Yi Cui,Min Wu,Charity Scott,Jiani Xie RSC Adv., 2016,6, 52642-52645

-

Joscelyn C. Mejías,Michael R. Nelson,Olivia Liseth,Krishnendu Roy Lab Chip, 2020,20, 3601-3611

-

Linlin Chen,Yu Qin,Jing Cheng,Yi Cheng,Zhixiang Lu,Xiaolan Liu,Shaoxiong Yang,Shuhan Lu,Liyan Zheng,Qiue Cao RSC Adv., 2020,10, 36212-36218

-

Tai-Ping Gao,Jun-Bing Lin,Xiu-Qin Hu,Peng-Fei Xu Chem. Commun., 2014,50, 8934-8936

2-tert-butyl-1H-1,3-benzodiazol-5-amineに関する追加情報

2-Tert-butyl-1H-1,3-benzodiazol-5-amine: A Comprehensive Overview

The compound with CAS No. 177843-66-2, known as 2-tert-butyl-1H-1,3-benzodiazol-5-amine, is a highly specialized organic compound that has garnered significant attention in various fields of chemistry and materials science. This compound belongs to the class of benzodiazoles, which are heterocyclic aromatic compounds with a wide range of applications due to their unique electronic properties and structural versatility. The benzodiazole framework in this compound provides a rigid and planar structure, which is advantageous for applications in optoelectronics and sensor technologies.

The tert-butyl substituent at the 2-position of the benzodiazole ring introduces steric bulk, which can influence the compound's solubility, thermal stability, and electronic properties. This substituent is particularly useful in modulating the compound's behavior in different chemical environments. Recent studies have highlighted the potential of 2-tert-butyl-1H-1,3-benzodiazol-5-amine in enhancing the performance of organic light-emitting diodes (OLEDs) due to its ability to act as an efficient electron transport material. The amine group at the 5-position further contributes to the compound's functionality by enabling hydrogen bonding and other intermolecular interactions.

From a synthetic perspective, 2-tert-butyl-1H-1,3-benzodiazol-5-amine can be synthesized through various routes, including condensation reactions involving o-aminoaryl compounds and carboxylic acids or their derivatives. The synthesis typically involves careful control of reaction conditions to ensure high yield and purity. Researchers have explored the use of microwave-assisted synthesis to accelerate the reaction process while maintaining product quality. This approach has been particularly beneficial for scaling up production in industrial settings.

In terms of physical properties, 2-tert-butyl-1H-1,3-benzodiazol-5-amine exhibits a high melting point, which is attributed to its strong intermolecular forces and rigid molecular structure. The compound is also known for its excellent thermal stability, making it suitable for applications that require prolonged exposure to elevated temperatures. Recent thermogravimetric analysis (TGA) studies have demonstrated that the compound retains its structural integrity up to 300°C under nitrogen atmosphere, which further underscores its suitability for high-performance materials.

The electronic properties of 2-tert-butyl-1H-1,3-benzodiazol-5-amine have been extensively studied using techniques such as UV-vis spectroscopy and cyclic voltammetry. These studies have revealed that the compound possesses a wide band gap, which is advantageous for applications in optoelectronics where charge carrier recombination needs to be minimized. Additionally, the presence of the tert-butyl group has been shown to enhance the compound's electron-withdrawing ability, thereby improving its performance as an electron transport layer in OLEDs.

Recent advancements in materials science have led to the exploration of 2-t-Bu-benzodiazole derivatives in advanced sensor technologies. For instance, researchers have developed sensors based on this compound for detecting trace amounts of heavy metal ions in aqueous solutions. The sensitivity and selectivity of these sensors are attributed to the unique electronic properties of the benzodiazole framework and the functional groups attached to it.

In conclusion, 2-t-Bu-benzodiazolamine (CAS No. 17784366) is a versatile compound with promising applications in optoelectronics, materials science, and sensor technologies. Its unique combination of structural rigidity, thermal stability, and electronic properties makes it an attractive candidate for developing high-performance materials. As research continues to uncover new applications and synthesis methods for this compound, its role in advancing modern technology is expected to grow significantly.

177843-66-2 (2-tert-butyl-1H-1,3-benzodiazol-5-amine) Related Products

- 2228839-82-3((5-Methyl-2-nitrophenyl)methyl sulfamate)

- 2763776-69-6(Ethyl 2-(2-chloro-1,3-thiazol-4-yl)-2,2-difluoroacetate)

- 2138127-17-8(3-4-(cyclopropanesulfonamidomethyl)-1H-1,2,3-triazol-1-ylpropanoic acid)

- 873857-62-6(Fidaxomicin)

- 33297-41-5(1H-Indole-3-acetic acid, 6,7-dichloro-)

- 1251929-90-4(2-Hydroxy-2-(4-methylthiazol-2-yl)propanehydrazide)

- 13734-29-7(BOC-LYS(TOS)-OH DCHA)

- 2229309-23-1(4,4-difluoro-1-(oxan-3-yl)cyclohexane-1-carboxylic acid)

- 1531794-42-9((4-fluoro-2-methoxyphenyl)methyl(methyl)amine)

- 2060050-33-9(3-(1-hydroxycyclopentyl)benzonitrile)